ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
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Overview
Description
Scientific Research Applications
Synthesis of New Heterocyclic Systems : Research has demonstrated the reactivity of related pyrimidine compounds in forming new heterocyclic systems with potential biological activities. For instance, the study by Sirakanyan et al. (2015) explores the synthesis of heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, which have shown promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).
Antimicrobial and Antifungal Activities : Desai et al. (2007) synthesized new quinazolines, including analogs structurally related to the query compound, which were screened for their antibacterial and antifungal activities on various pathogens, including Escherichia coli and Staphylococcus aureus (Desai et al., 2007).
Potential Antitumor Properties : Gad et al. (2020) conducted a study on the synthesis and in vitro, as well as in vivo activity evaluation of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, demonstrating the compound's potential in cancer therapeutics development (Gad et al., 2020).
Molecular Docking Studies : El-Azab et al. (2016) performed FT-IR, FT-Raman, and molecular docking studies on a closely related compound, showcasing its potential interaction with biological targets, which might suggest inhibitory activity against specific enzymes or receptors (El-Azab et al., 2016).
Mechanism of Action
Target of Action
It is known that zinc ions, which this compound may release or interact with, can bind to a wide range of biological molecules such as transcription factors, enzymes, adapters, channels, and growth factors, along with their receptors .
Mode of Action
It is known that zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .
Biochemical Pathways
The compound ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate may affect several biochemical pathways due to its potential interaction with zinc ions. Zinc plays a significant role in biochemical pathways and cellular functions, such as the response to oxidative stress, homeostasis, immune responses, DNA replication, DNA damage repair, cell cycle progression, apoptosis, and aging .
Result of Action
It is known that zinc ions, which this compound may release or interact with, have critical roles in cell proliferation, survival/death, and dna repair mechanisms .
Action Environment
It is known that the environment can influence the fate and effects of zinc ions
properties
IUPAC Name |
ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-4-26-18(25)12-5-7-13(8-6-12)20-14(23)9-27-19-21-16(24)15-10(2)11(3)28-17(15)22-19/h5-8H,4,9H2,1-3H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRLOOUBFYJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
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